molecular formula C23H21N3O3S2 B4885194 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-10H-phenothiazine-10-carboxamide

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-10H-phenothiazine-10-carboxamide

Cat. No. B4885194
M. Wt: 451.6 g/mol
InChI Key: XKBIHVUBBXVQQH-UHFFFAOYSA-N
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Description

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-10H-phenothiazine-10-carboxamide, also known as PPS, is a synthetic compound that belongs to the phenothiazine family. It has been widely used in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-10H-phenothiazine-10-carboxamide involves the inhibition of PKC. PKC is a family of serine/threonine kinases that play a critical role in many cellular processes. This compound binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This inhibition of PKC leads to the inhibition of cell growth and induction of apoptosis in cancer cells. In neurodegenerative diseases, this compound protects neurons from oxidative stress and reduces inflammation by inhibiting the activation of microglia.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, this compound protects neurons from oxidative stress and reduces inflammation. This compound has also been shown to have anti-inflammatory effects in other diseases, such as asthma and arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-10H-phenothiazine-10-carboxamide is its potent inhibition of PKC, which makes it a valuable tool in the study of cellular processes. It has also been shown to have anti-cancer and neuroprotective effects, making it a potential therapeutic agent. However, one limitation of this compound is its toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for the study of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-10H-phenothiazine-10-carboxamide. One potential direction is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Another direction is the study of this compound in combination with other drugs to enhance its anti-cancer and neuroprotective effects. Additionally, the study of this compound in other diseases, such as cardiovascular disease and diabetes, may provide valuable insights into its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively used in scientific research due to its unique properties and mechanism of action. It inhibits PKC, leading to the inhibition of cell growth and induction of apoptosis in cancer cells, and protects neurons from oxidative stress and inflammation in neurodegenerative diseases. This compound has many advantages for lab experiments, but its toxicity at high concentrations is a limitation. There are many future directions for the study of this compound, including the development of this compound derivatives and the study of this compound in combination with other drugs.

Scientific Research Applications

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-10H-phenothiazine-10-carboxamide has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of protein kinase C (PKC), which is involved in many cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been used in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as it has been shown to protect neurons from oxidative stress and reduce inflammation.

properties

IUPAC Name

N-(4-pyrrolidin-1-ylsulfonylphenyl)phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c27-23(24-17-11-13-18(14-12-17)31(28,29)25-15-5-6-16-25)26-19-7-1-3-9-21(19)30-22-10-4-2-8-20(22)26/h1-4,7-14H,5-6,15-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBIHVUBBXVQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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